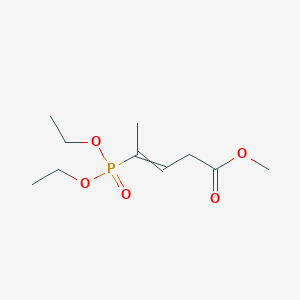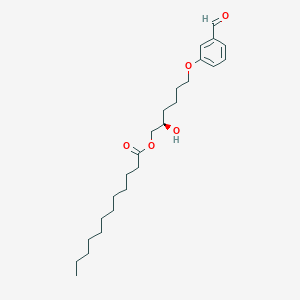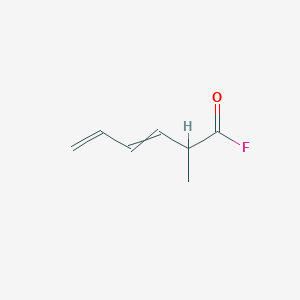
2-Methylhexa-3,5-dienoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylhexa-3,5-dienoyl fluoride is a chemical compound with the molecular formula C7H9FO. It is a fluorinated organic compound, which means it contains a fluorine atom bonded to a carbon atom. Fluorinated compounds are known for their unique properties, such as high stability and resistance to degradation, making them valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-3,5-dienoyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-methylhexa-3,5-dienoic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then treated with hydrogen fluoride (HF) to yield the desired fluoride compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as purification and distillation to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylhexa-3,5-dienoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methylhexa-3,5-dienoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, such as fluoropolymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Methylhexa-3,5-dienoyl fluoride involves its interaction with various molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and interactions with enzymes and other biomolecules. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Hexadienoyl fluoride: Similar in structure but lacks the methyl group at the second position.
2-Methylhexa-3,5-dienoic acid: The carboxylic acid analog of 2-Methylhexa-3,5-dienoyl fluoride.
2-Methylhexa-3,5-dienoyl chloride: The acyl chloride analog used in the synthesis of the fluoride compound
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. These properties include increased stability, resistance to degradation, and unique reactivity patterns compared to non-fluorinated analogs .
Propiedades
Número CAS |
921763-70-4 |
|---|---|
Fórmula molecular |
C7H9FO |
Peso molecular |
128.14 g/mol |
Nombre IUPAC |
2-methylhexa-3,5-dienoyl fluoride |
InChI |
InChI=1S/C7H9FO/c1-3-4-5-6(2)7(8)9/h3-6H,1H2,2H3 |
Clave InChI |
GHXVZDQIMURFPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC=C)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


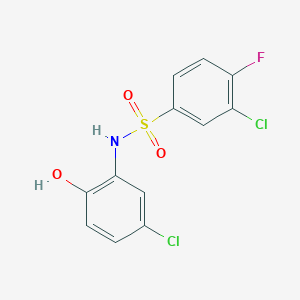
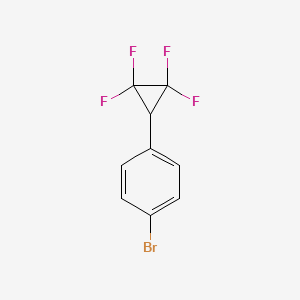
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
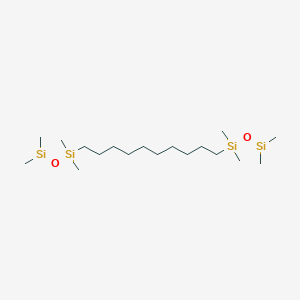
![8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12624238.png)

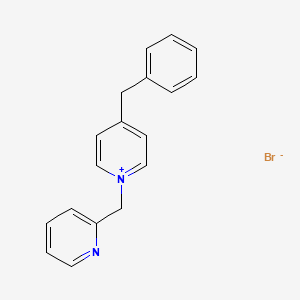
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)
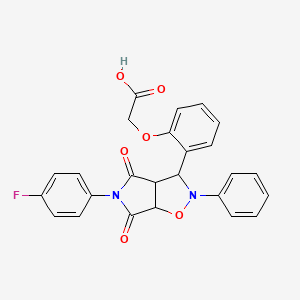
methanone](/img/structure/B12624271.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)

